BMeS-p-A

Description

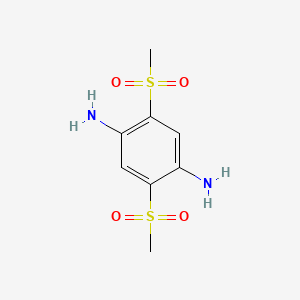

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(methylsulfonyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4S2/c1-15(11,12)7-3-6(10)8(4-5(7)9)16(2,13)14/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKAXANOUZYEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1N)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1678513-97-7 | |

| Record name | BMeS-p-A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Advanced Derivatization of Bmes P a Analogues

Methodologies for the Core Synthesis of BMeS-p-A

The synthesis of the this compound core structure is a foundational step for its subsequent use and modification.

Established Synthetic Pathways and Reaction Optimization

The established synthesis of this compound is noted for its efficiency, often involving a facile four-step process that does not necessitate column purification. researchgate.net This pathway begins with the reaction of starting materials that ultimately form the 2,5-bis(methylsulfonyl)benzene-1,4-diamine structure. nih.gov Optimization of these reaction steps is crucial for maximizing yield and purity, ensuring the final product is suitable for sensitive applications. Key to this is the careful control of reaction conditions such as temperature and the choice of catalysts. For instance, in related syntheses of complex molecules, acidic catalysts like pyridinium (B92312) p-toluenesulfonate (PPTS) have been used under azeotropic conditions, with reaction times and yields being highly dependent on maintaining a temperature of at least 90 °C. acs.org While the specific catalysts for this compound synthesis are proprietary, similar principles of optimizing temperature and catalyst efficiency apply.

Efficiency Considerations in this compound Chemical Synthesis

A significant advantage of the this compound synthesis is its efficiency, which allows for the production of the dye without the need for complex purification methods like column chromatography. researchgate.net This streamlined process is a key factor in its utility and the accessibility for developing a wide range of derivatives. The efficiency is a result of high-yielding reaction steps and the formation of a product that can be easily isolated.

Strategies for Functionalization and Analog Generation

The versatility of this compound is greatly enhanced by the ability to introduce various functional groups, enabling the creation of a diverse library of analogues with tailored properties.

Introduction of Reactive Moieties (e.g., N-hydroxysuccinimide esters)

A key strategy for functionalizing this compound is the introduction of reactive moieties that can readily conjugate with biomolecules. A prominent example is the creation of this compound-NHS, which incorporates an N-hydroxysuccinimide (NHS) ester. researchgate.net This is achieved by introducing a carboxyl group to the amino group of the sulfonylaniline skeleton through a ring-opening reaction with β-propiolactone. researchgate.net The resulting carboxyl group is then activated to an NHS ester, a reactive group well-known for its ability to form stable amide bonds with primary amino groups on substrates like proteins and peptides. researchgate.neteventscribe.net The this compound succinimidyl ester serves as a fluorescent labeling reagent that is water-soluble, photostable, and suitable for excitation with a 405-nm laser, emitting green fluorescence. researchgate.net

Alkylation and Acylation for Structural Diversification

Further diversification of the this compound structure is achieved through alkylation and acylation reactions. researchgate.net These reactions, common in organic synthesis, involve adding alkyl or acyl groups to the core molecule. youtube.com For example, attaching a dodecyl chain to the aniline (B41778) nitrogen has been shown to create derivatives for visualizing lipid droplets. researchgate.net These modifications can alter the molecule's hydrophobicity, solubility, and biological targeting capabilities. For instance, the development of BMeS-Ali, an amphiphilic derivative with a hydrophilic amino group and a hydrophobic dodecyl chain, allows it to form micelles in aqueous solutions and selectively stain lipid droplets. researchgate.net

Design and Synthesis of this compound Derivative Libraries

The development of a this compound derivative library is a strategic approach to discover novel probes with specific biological activities. researchgate.net By systematically applying functionalization strategies like alkylation and acylation, a wide array of analogues can be synthesized. researchgate.net This library approach, referred to as bacteria-dye combination screening (BDCS), has been successfully used to identify a diamine-containing this compound dye that selectively stains the Gram-negative bacterium Acinetobacter baumannii. researchgate.net The design of such libraries involves considering how different functional groups will affect the molecule's physical and chemical properties, such as its charge, polarity, and steric profile, to achieve selective interactions with biological targets.

Table 1: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1678513-97-7 | C₈H₁₂N₂O₄S₂ |

| This compound-NHS | 2699028-49-2 | C₁₅H₁₇N₃O₈S₂ |

| N-hydroxysuccinimide | 6066-82-6 | C₄H₅NO₃ |

| β-propiolactone | 57-57-8 | C₃H₄O₂ |

| Pyridinium p-toluenesulfonate | 24057-28-1 | C₁₂H₁₃NO₃S |

| Dodecylamine | 124-22-1 | C₁₂H₂₇N |

| Acinetobacter baumannii | 1538-03-0 | Not Applicable |

Interactive Data Table: Properties of this compound and its NHS-ester Derivative

| Property | This compound | This compound-NHS |

| IUPAC Name | 2,5-bis(methylsulfonyl)benzene-1,4-diamine | 2,5-Bis((methylsulfonyl)amino)benzoic acid, N-succinimidyl ester |

| Molecular Weight | 264.3 g/mol | 451.5 g/mol |

| Excitation Wavelength | Not specified | 405 nm |

| Emission Wavelength | Not specified | 527 nm |

| Key Feature | Core fluorophore structure | Reactive for labeling amino groups |

| Solubility | Not specified | Water-soluble |

Mechanistic Insights into this compound Synthetic Transformations

The synthetic transformations leading to this compound (2,5-bis(methylsulfonyl)-1,4-phenylenediamine) and its analogues are governed by the distinct electronic characteristics of the sulfonylaniline scaffold. The reactivity and, consequently, the reaction mechanisms are heavily influenced by the interplay of electron-donating and electron-withdrawing groups on the benzene (B151609) ring.

At the core of its reactivity is the electronic structure of the 2,6-bis(methylsulfonyl)aniline precursor. The two powerful electron-withdrawing methylsulfonyl groups and the electron-donating amino group create a "push-pull" system. Computational studies on related sulfonylaniline derivatives indicate that this arrangement leads to a specific distribution of molecular orbitals that dictates the regioselectivity of further chemical modifications. researchgate.netresearchgate.net This electronic environment makes the amino group a potent nucleophile, which is the primary site for derivatization.

A key synthetic transformation for creating this compound analogues involves the introduction of a carboxyl group. This is achieved through the ring-opening reaction of β-propiolactone. researchgate.net The mechanism for this reaction is a nucleophilic addition-elimination process. The lone pair of electrons on the nitrogen atom of the sulfonylaniline's amino group acts as the nucleophile, attacking the electrophilic β-carbon of the strained β-propiolactone ring. This attack leads to the opening of the four-membered ring and the formation of a carboxylate intermediate, which is subsequently protonated to yield the final carboxylic acid derivative. This transformation is a critical step in producing derivatives like this compound-NHS, a reagent used for fluorescent labeling. researchgate.net

Further functionalization, such as the attachment of alkyl chains to the aniline nitrogen, can be used to modify the compound's physical properties, for instance, to induce vesicle formation. researchgate.net These reactions typically proceed through standard nucleophilic substitution mechanisms (N-alkylation or N-acylation). In these transformations, the sulfonylaniline derivative's amino group again serves as the nucleophile, attacking an electrophilic carbon, such as that in an alkyl halide or an acyl chloride. The specific conditions and reagents will determine the precise pathway, whether it be a direct SN2-type reaction for alkylation or a nucleophilic acyl substitution for acylation.

The table below summarizes key synthetic transformations and their underlying mechanistic principles.

Table 1: Mechanistic Summary of this compound Derivatization

| Transformation | Reagent Example | Mechanistic Principle | Key Reactive Site |

|---|---|---|---|

| Carboxy-functionalization | β-propiolactone | Nucleophilic Ring Opening | Aniline Nitrogen |

| N-Alkylation | Dodecyl halide | Nucleophilic Substitution (SN2) | Aniline Nitrogen |

These mechanistic principles, rooted in the fundamental electronic properties of the sulfonylaniline core, provide a predictable framework for the rational design and synthesis of a diverse library of this compound analogues with tailored functionalities. researchgate.net

Fundamental Investigations into Bmes P a S Molecular Behavior and Interactions

Theoretical and Computational Approaches to BMeS-p-A Structure-Activity Relationships

Computational chemistry offers a powerful lens through which to understand the intrinsic properties of fluorescent molecules like this compound. These methods allow for the prediction of electronic and structural properties, guiding the rational design of new derivatives with tailored functionalities.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of this compound. irjweb.com These calculations provide insights into the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, as it correlates with the molecule's electronic transition energy, chemical reactivity, and kinetic stability. chalcogen.romdpi.comwuxiapptec.com

For fluorescent dyes, the HOMO and LUMO are often distributed across different parts of the molecule, particularly in "push-pull" systems where electron-donating groups (EDG) and electron-withdrawing groups (EWG) are connected by a π-conjugated bridge. atlas.jp In sulfonylaniline dyes, the amine group typically acts as the donor and the sulfonyl group as the acceptor. DFT calculations can map these orbitals, revealing the intramolecular charge transfer (ICT) character of the molecule's electronic transitions, which is crucial for its photophysical properties. researchgate.net While specific HOMO-LUMO energy values for this compound are not publicly available, calculations for similar small organic fluorophores are routinely performed using basis sets like 6-31G(d,p) or 6-311++G(d,p) with functionals such as B3LYP. irjweb.com These theoretical models are instrumental in predicting how chemical modifications to the this compound scaffold would alter its absorption and emission wavelengths.

Molecular dynamics (MD) simulations serve as a computational microscope, allowing researchers to observe the dynamic behavior of molecules like this compound over time. nih.govijpsr.com These simulations model the interactions between the atoms of the molecule and its surrounding environment, such as a solvent or a biological membrane. By solving classical equations of motion, MD can predict how the molecule will move, flex, and interact with its neighbors. nih.gov

In the context of this compound, MD simulations can be used to study its conformational dynamics and its binding modes with substrates. For example, simulations could elucidate the mechanism by which this compound interacts with bacterial cell surfaces, providing atomic-level detail that complements experimental findings. nih.gov Furthermore, MD simulations are valuable for understanding phenomena like aggregation-induced emission (AIE), where fluorophores become highly emissive upon forming aggregates. magtech.com.cnsci-hub.se By simulating the aggregation process, researchers can analyze the intermolecular interactions and conformational changes that lead to the restriction of intramolecular motions (RIM), the key mechanism behind AIE. sci-hub.se Such computational studies are vital for interpreting experimental data and for the rational design of fluorophores with enhanced properties for specific applications, such as bioimaging. plos.org

Quantum Chemical Calculations of Electronic Structure

Spectroscopic and Photophysical Characterization in Research Paradigms

The interaction of light with this compound is the cornerstone of its application as a fluorescent probe. Detailed spectroscopic and photophysical studies are essential to characterize its performance and understand its behavior in different chemical environments.

The characterization of this compound involves a suite of spectroscopic techniques. UV-Visible absorption and fluorescence spectroscopy are primary tools used to determine the molecule's excitation and emission profiles. Studies on this compound and its derivatives have utilized these methods to establish key photophysical parameters. For instance, a succinimidyl ester derivative, this compound-NHS, was developed as a fluorescent labeling reagent and characterized as being suitable for excitation with a 405 nm laser, emitting green fluorescence. researchgate.net

More advanced techniques, such as super-resolution fluorescence microscopy, have been employed to leverage the specific staining capabilities of this compound for high-resolution imaging of bacterial cells. researchgate.net The utility of this compound in such advanced imaging paradigms underscores the importance of its photostability and brightness. The large Stokes shift observed for sulfonylaniline-based dyes is another advantageous characteristic, as it minimizes the overlap between absorption and emission spectra, thereby reducing self-quenching and improving the signal-to-noise ratio in imaging applications. researchgate.netmdpi.com

The photophysical properties of many fluorophores are sensitive to their local environment, a phenomenon known as solvatochromism. This responsiveness can be exploited for sensing applications. This compound exhibits notable changes in its absorption and emission characteristics in response to solvent polarity. rsc.org As shown in the table below, the emission maximum and quantum yield of this compound vary across different solvents. This behavior is indicative of changes in the electronic distribution of the molecule's excited state as influenced by the polarity of the surrounding medium. edinst.com

For example, the fluorescence quantum yield (QY) is significantly higher in less polar solvents like tetrahydrofuran (B95107) (THF) compared to highly polar solvents like water, where it is almost non-emissive. rsc.org This suggests that in aqueous environments, non-radiative decay pathways become dominant. However, this quenching can be reversed upon binding to certain substrates, leading to a "turn-on" fluorescence response. The compound's photophysical properties are also sensitive to pH, with changes in absorption and fluorescence spectra observed under varying pH conditions. rsc.org

Table 1: Photophysical Properties of this compound in Various Solvents Data sourced from a supporting information file for a research article. rsc.org

| Solvent | λabs (nm) | ε (M-1cm-1) | λemi (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| Tetrahydrofuran (THF) | 390 | 12,000 | 487 | 97 | 0.40 |

| Dichloromethane (DCM) | 398 | 10,000 | 506 | 108 | 0.35 |

| Ethanol (EtOH) | 391 | 14,000 | 512 | 121 | 0.04 |

| Methanol (MeOH) | 390 | 14,000 | 516 | 126 | 0.02 |

| Acetonitrile (ACN) | 392 | 13,000 | 518 | 126 | 0.07 |

| N,N-Dimethylformamide (DMF) | 400 | 13,000 | 520 | 120 | 0.08 |

| Dimethyl sulfoxide (B87167) (DMSO) | 403 | 12,000 | 528 | 125 | 0.05 |

| Deionized Water (H2O) | 395 | 13,000 | 515 | 120 | < 0.01 |

Advanced Spectroscopic Probes for Elucidating this compound Characteristics

Molecular Interaction Profiling of this compound with Biological and Non-Biological Substrates

A key area of investigation for this compound is its interaction with various substrates, which underpins its use in detection and imaging. Research has focused on its selective interactions with specific biological entities.

A significant finding is the selective staining ability of a positively-charged, diamine-containing this compound derivative for the Gram-negative bacterium Acinetobacter baumannii, including carbapenem-resistant strains (CRAB). researchgate.netnih.gov This specificity suggests a distinct molecular interaction between the dye and components of the A. baumannii cell surface. biorxiv.org The interaction is likely driven by a combination of electrostatic and other molecular recognition forces, enabling the dye to distinguish between different bacterial species. nih.gov This selective binding is the basis for a "bacteria-dye combination screening" strategy aimed at the precise identification of pathogenic bacteria. researchgate.netnih.gov

Furthermore, the versatility of the this compound scaffold is demonstrated by the development of derivatives with altered substrate specificities. For example, a derivative named BMeS-Ali, which incorporates both hydrophilic and hydrophobic moieties, was designed to interact with lipids. researchgate.net In aqueous media, BMeS-Ali exists in a weakly fluorescent micellar form. However, its fluorescence is dramatically enhanced upon interaction with components of lipid droplets (LDs), such as oleic acid. researchgate.net This "turn-on" response is attributed to a reassembly of the probe's nano-formulation upon lipid binding, highlighting how molecular interactions can be harnessed to create responsive sensing systems. These studies demonstrate that the this compound core structure can be chemically modified to profile and visualize a range of biological substrates, from bacterial surfaces to subcellular organelles.

Applications of Bmes P a in Advanced Materials Science and Supramolecular Chemistry

Integration of BMeS-p-A in Biomaterials Development and Engineering

The integration of this compound into biomaterials is an emerging area of research, driven by the demand for materials that can actively interact with biological systems. These materials are being designed for applications in tissue engineering, diagnostics, and targeted therapies. psu.edupsu.edu

Responsive biomaterials, often termed "smart" materials, are designed to undergo changes in their properties in response to specific environmental stimuli. numberanalytics.com The inherent sensitivity of fluorescent molecules like this compound to their local environment makes them ideal components for such systems. For instance, changes in polarity, pH, or the presence of specific biomolecules can modulate the fluorescence emission of this compound, providing a built-in mechanism for sensing and response.

Research has shown that derivatives of this compound can exhibit selective fluorescence enhancement upon binding to specific biological targets, such as bacteria. researchgate.net This principle can be harnessed to create biomaterials that signal the presence of infection or other pathological conditions. For example, a hydrogel scaffold incorporating a this compound derivative could be designed to fluoresce only in the presence of certain bacterial strains, enabling real-time, non-invasive monitoring of an implant site. researchgate.netnih.gov

The development of such responsive systems relies on the precise control of the chemical and physical properties of the biomaterial matrix and the embedded this compound derivative. The goal is to create a material that is not only biocompatible and biodegradable but also capable of a programmed response to a specific biological cue. numberanalytics.com

| Property | Description | Potential Application |

| Stimuli-Responsiveness | Changes in fluorescence in response to environmental factors (pH, polarity, specific ions). | Biosensors, diagnostic materials. |

| Biocompatibility | Low toxicity to living cells and tissues. | Implantable devices, tissue scaffolds. |

| Photostability | Resistance to degradation upon exposure to light. | Long-term imaging and monitoring. |

The interface between a biomaterial and a biological system is a critical determinant of its success. Engineering these bio-interfaces to control cellular adhesion, proliferation, and differentiation is a key goal in biomaterials science. frontiersin.org this compound derivatives, such as this compound-NHS, which contains a succinimidyl ester reactive group, can be covalently conjugated to various substrates. researchgate.net This allows for the creation of bio-interfaces with tailored fluorescent properties.

By immobilizing this compound derivatives on the surface of a biomaterial, it is possible to create a fluorescently labeled interface that can be used to monitor cellular interactions in real-time. For example, changes in the fluorescence of the interface could indicate the attachment and spreading of cells, or the secretion of extracellular matrix components. This information is invaluable for understanding how cells respond to different biomaterial compositions and topographies. nih.gov

Furthermore, the specific binding properties of certain this compound derivatives could be exploited to create bio-interfaces that selectively capture specific cell types or biomolecules. A surface coated with a this compound derivative that binds to a particular cell surface receptor could be used to promote the adhesion of a desired cell population, while preventing the attachment of others.

| Derivative | Reactive Group | Application in Bio-interface Engineering |

| This compound-NHS | Succinimidyl ester | Covalent attachment to amine-containing substrates for fluorescent labeling of surfaces. |

| Diamine-containing this compound | Diamine | Electrostatic interaction with negatively charged cell surfaces for selective cell staining and interface functionalization. researchgate.net |

The ability to control the interaction of fluorescent probes with living tissues is crucial for applications in bioimaging and diagnostics. frontiersin.orgnih.gov this compound and its derivatives have shown promise in this area due to their favorable photophysical properties and potential for targeted delivery. Research on diamine-containing this compound has demonstrated its ability to selectively stain Gram-negative bacteria, such as Acinetobacter baumannii, over other bacterial strains and mammalian cells. researchgate.net This specificity is attributed to the electrostatic interactions between the positively charged dye and the negatively charged bacterial cell wall.

This selective interaction allows for the visualization of bacterial biofilms on medical devices, such as catheters, which can have significant implications for infection control. researchgate.net The development of this compound derivatives with tunable properties, such as hydrophilicity and charge, could lead to a new generation of fluorescent probes for imaging a wide range of biological structures and processes within living tissues with high specificity and minimal toxicity. evidentscientific.combiotium.com

The photophysical properties of this compound, such as its large Stokes shift and suitability for excitation with a 405-nm laser diode, make it a valuable tool for live-cell imaging. researchgate.net These properties help to minimize autofluorescence from the biological sample and reduce photodamage to the cells, enabling long-term observation of cellular dynamics. frontiersin.org

Engineering Bio-interfaces with this compound Derivatives

This compound in Supramolecular Assembly and Self-Organization

Supramolecular chemistry focuses on the design and synthesis of complex, functional structures held together by non-covalent interactions. frontiersin.orgnih.gov The small size and defined geometry of this compound make it an attractive building block for the construction of such supramolecular architectures.

The design of supramolecular architectures based on this compound would leverage the principles of molecular recognition and self-assembly. By modifying the this compound core with specific functional groups, it is possible to program the molecule to interact with itself or other molecules in a predictable manner. For example, the introduction of hydrogen bonding motifs, such as amides or carboxylic acids, could drive the self-assembly of this compound derivatives into one-dimensional fibers or two-dimensional sheets. nih.gov

The sulfonylaniline group in this compound can also participate in non-covalent interactions, such as halogen bonding, which is emerging as a powerful tool in crystal engineering and the construction of supramolecular frameworks. acs.org By incorporating halogen atoms into the this compound structure, it may be possible to direct its assembly into highly ordered crystalline materials with unique optical and electronic properties.

Furthermore, the creation of host-guest complexes, where a this compound derivative is encapsulated within a larger host molecule like a cyclodextrin, could be used to modulate its photophysical properties and control its release. nus.edu.sg This approach is widely used in drug delivery and for the development of responsive materials. nus.edu.sg

| Interaction Type | Functional Group Example | Potential Supramolecular Architecture |

| Hydrogen Bonding | Amides, Carboxylic Acids | Fibers, Sheets, Gels |

| π-π Stacking | Aromatic Rings | Stacked Aggregates, Columns |

| Host-Guest Chemistry | - | Inclusion Complexes with Cyclodextrins |

The self-assembly of amphiphilic molecules into well-defined nanostructures, such as micelles and vesicles, is a fundamental process in supramolecular chemistry with numerous applications in materials science and medicine. numberanalytics.comitu.edu.tr By synthetically modifying this compound to have both hydrophilic and hydrophobic domains, it should be possible to create amphiphilic derivatives that spontaneously self-assemble in aqueous solution.

For instance, attaching a long alkyl chain to one end of the this compound molecule would create a hydrophobic tail, while the polar sulfonylaniline head would provide hydrophilicity. Depending on the balance between the hydrophilic and hydrophobic parts, these amphiphilic this compound derivatives could form spherical micelles, cylindrical nanostructures, or bilayer vesicles (polymersomes). itu.edu.tr

These self-assembled nanostructures could serve as nanocarriers for drug delivery, with the encapsulated drug being released in response to a specific trigger that disrupts the assembly. nih.gov The intrinsic fluorescence of the this compound building blocks would also allow for the tracking of these nanocarriers within biological systems. The formation of vesicles, in particular, offers the possibility of encapsulating hydrophilic molecules in their aqueous core, expanding the range of potential applications. google.comrsc.org

| Nanostructure | Driving Force | Potential Application |

| Micelles | Hydrophobic effect of amphiphilic derivatives | Drug delivery of hydrophobic compounds. |

| Nanofibers | Directional non-covalent interactions (e.g., H-bonding) | Scaffolds for tissue engineering, hydrogel formation. |

| Vesicles (Polymersomes) | Self-assembly of amphiphilic block copolymers | Encapsulation of hydrophilic drugs, artificial cells. |

Exploration of this compound in Supramolecular Gels and Soft Matter

The direct application of this compound as a primary component in the formation of supramolecular gels has not been extensively documented in current research. Supramolecular gels are soft materials formed through the self-assembly of low-molecular-weight gelators, creating complex networks that immobilize solvents. nih.govresearchgate.netyamagata-u.ac.jp The design of these materials often relies on specific non-covalent interactions, such as hydrogen bonding and π–π stacking, to drive the assembly process. orcid.org

While this compound itself is not reported as a gelator, its interaction with soft matter systems has been investigated. In one key study, this compound was used to probe the permeability of liposomes, which are a fundamental model of soft matter and artificial cells. The research, conducted within a microfluidic device, aimed to understand the hydrodynamic accumulation of small molecules into these cell-sized vesicles. The findings revealed that while other molecules like uranine could be accumulated against a concentration gradient, this compound was not taken up by the liposomes under the experimental conditions. researchgate.net This indicates that the permeation across the liposomal membrane is selective and dependent on the specific chemical properties of the molecule, with partitioning being the dominant mechanism over pore formation. researchgate.net This use of this compound as a probe highlights its utility in studying the transport properties of soft matter interfaces.

It is also noteworthy that research groups that have published on this compound derivatives have also been active in the field of supramolecular hydrogels, suggesting a broader interest in functional organic materials within these labs, even if the two areas of research have not directly converged in publications.

This compound in Nanotechnology and Microfabrication for Research Tools

The fluorescent nature of this compound makes it a valuable tool in nanotechnology and micro-engineered systems, particularly where sensitive detection and imaging are required.

The primary application of this compound in nanobiotechnology is as a specialized fluorescent probe for bio-imaging. Research has demonstrated its remarkable specificity for the Gram-negative bacterium Acinetobacter baumannii, including carbapenem-resistant strains (CRAB). This selective staining ability is a significant finding, as A. baumannii is a critical pathogen of concern in healthcare settings. The use of this compound allows for the clear visualization of the bacteria and their biofilms, which is crucial for diagnostics and for monitoring contamination on medical supplies.

This compound belongs to a class of single-benzene-based fluorophores (SBBF) which are noted for their tunable emission properties. To broaden its utility, a derivative, this compound succinimidyl ester, has been synthesized. This derivative acts as a fluorescent labeling reagent, capable of conjugating with substrates that contain amino groups, thereby enabling the tagging of various biomolecules for tracking and analysis.

The development of related SBBF compounds, such as BMeS-Ali, as nanoprobes for sensing lipid droplets further underscores the potential of this class of molecules in creating targeted, fluorescent tools for nanobiotechnology.

| Compound | Excitation Wavelength | Emission Wavelength | Key Application | Reference |

|---|---|---|---|---|

| This compound | 405 nm (laser diode) | Green fluorescence (~527 nm) | Specific fluorescence imaging of Acinetobacter baumannii | |

| This compound succinimidyl ester | 405 nm | ~527 nm | Fluorescent labeling reagent for amino-containing substrates |

This compound has been utilized as a component within micro-engineered systems designed for fundamental biological research. A prominent example is its use in studies involving microfluidic devices. These devices, which manipulate small volumes of fluids in channels on the micron scale, have been employed to trap and align liposomes to study membrane transport. researchgate.net In this context, this compound served as a test molecule to assess which substances could permeate the liposome (B1194612) membranes under hydrodynamic flow, providing critical data for the design of artificial cell systems. researchgate.net

The ability of this compound to selectively image bacterial biofilms has direct implications for the development of diagnostic and monitoring systems. For instance, it has been used to monitor the biofilm formation of A. baumannii on medical equipment such as urethral catheters. This application is a form of a nano-engineered sensing system, where the molecule acts as the detection agent for specific biological contaminants on a material surface. Such systems are vital for infection control and the evaluation of antimicrobial surfaces.

| System/Platform | Role of this compound | Research Finding/Application | Reference |

|---|---|---|---|

| Microfluidic Device with Trapped Liposomes | Fluorescent probe | Used to test the permeability of liposome membranes; found not to accumulate, indicating selective transport. | researchgate.net |

| Biofilm Monitoring on Medical Surfaces | Specific fluorescent dye | Monitored biofilm formation of A. baumannii on urethral catheters, demonstrating a practical diagnostic application. |

Bmes P a in Chemical Biology and Advanced Biosensing Methodologies

Selective Bioimaging and Fluorescence Microscopy with BMeS-p-A

The application of this compound and its derivatives in fluorescence microscopy has enabled the selective visualization of various biological entities, from pathogenic bacteria to subcellular organelles. This selectivity is often achieved through strategic chemical modifications of the this compound core structure, enhancing its affinity for specific targets.

Differential Staining and Specificity for Microbial Systems (e.g., Acinetobacter baumannii)

A significant application of this compound is in the selective identification of pathogenic bacteria. Research has demonstrated that a diamine-containing this compound derivative exhibits a remarkable ability to selectively stain the Gram-negative bacterium Acinetobacter baumannii, including its carbapenem-resistant strains (CRAB), over other bacterial species. researchgate.net A. baumannii is a notorious nosocomial pathogen, and the ability to rapidly and specifically identify it is crucial for effective treatment. nih.gov

The specificity of the diamine-BMeS-p-A probe for A. baumannii is attributed to the electrostatic interactions between the positively charged dye and the negatively charged components of the bacterial cell envelope. researchgate.netnih.gov This selective staining allows for clear differentiation between A. baumannii and other bacteria, such as Staphylococcus aureus, in mixed populations. nih.govfrontiersin.org

Table 1: Selective Staining of Bacterial Strains with this compound Derivatives

| Bacterial Strain | Type | Staining with Diamine-BMeS-p-A |

|---|---|---|

| Acinetobacter baumannii (AB) | Gram-negative | Strong fluorescence nih.gov |

| Carbapenem-resistant A. baumannii (CRAB) | Gram-negative | Strong fluorescence nih.gov |

| Staphylococcus aureus (SA) | Gram-positive | Negligible fluorescence nih.gov |

Visualization of Biological Structures and Organelles (e.g., Lipid Droplets, Biofilms)

The versatility of the this compound scaffold extends to the imaging of subcellular structures and complex bacterial communities.

Lipid Droplets: By incorporating both hydrophilic (-NH2) and hydrophobic (-C12H25) moieties, a derivative of this compound, named BMeS-Ali, has been developed as a fluorescent nanoprobe for sensing lipid droplets (LDs). researchgate.netrsc.org LDs are dynamic organelles involved in cellular metabolism and are implicated in various diseases. rsc.orgacs.org BMeS-Ali exists as a weakly fluorescent micelle in aqueous media, but its fluorescence is significantly enhanced upon interaction with the components of LDs, such as oleic acid. researchgate.netrsc.org This "turn-on" fluorescence mechanism allows for the selective and sensitive visualization of LDs in cells, including cancer cells and stem cells. researchgate.netrsc.org

Biofilms: Biofilms are structured communities of bacteria encased in a self-produced matrix, which contributes to their increased resistance to antibiotics. nih.govnih.gov The diamine-containing this compound probe has proven effective in monitoring the biofilms of A. baumannii and its carbapenem-resistant strains. researchgate.net This capability is particularly valuable for assessing bacterial contamination of medical supplies, such as urethral catheters, where biofilms can pose a significant health risk. researchgate.netnih.gov The probe's ability to brightly fluoresce within the biofilm matrix enables clear visualization and monitoring of these resilient bacterial communities. nih.govspringernature.com

Development of this compound Based Imaging Probes for Research

The core structure of this compound serves as a foundational platform for creating a library of imaging probes with diverse research applications. researchgate.net Its facile synthesis, which can be achieved in a few steps without requiring column purification, makes it an attractive starting point for chemical modifications. researchgate.net

Researchers have developed various derivatives by introducing different functional groups to the this compound skeleton. For instance, the introduction of a carboxyl group via a ring-opening reaction with β-propiolactone led to the creation of this compound-NHS, a water-soluble and photostable fluorescent labeling reagent. researchgate.net This derivative can be conjugated to substrates containing amino groups, expanding its utility in labeling biomolecules. researchgate.net The development of such probes is crucial for advancing research in chemical biology, enabling the specific and sensitive detection of various biological targets. upenn.edu

This compound as a Foundation for Novel Biosensing Technologies

The unique fluorescence properties of this compound and its derivatives are being harnessed to develop innovative biosensing technologies. These methods often rely on "off-on" fluorescence switching, providing high sensitivity and real-time detection capabilities. nih.gov

Principles of Fluorogenic Sensing with this compound Derivatives

The fluorogenic sensing mechanism of this compound derivatives is often based on principles like aggregation-induced emission (AIE) or changes in the intramolecular charge transfer (ICT) state upon binding to a target. nih.gov In the AIE phenomenon, the dye is weakly fluorescent in solution but becomes highly emissive upon aggregation, which can be triggered by interaction with a specific analyte. nih.gov

For example, the BMeS-Ali probe for lipid droplets operates on a reassembly mechanism. In an aqueous environment, it forms micelles with low fluorescence. However, upon encountering the lipid-rich environment of LDs, the probe reassembles, leading to a dramatic enhancement of its fluorescence emission. researchgate.netrsc.org This "off-on" response is a hallmark of effective fluorogenic probes, as it minimizes background signal and enhances detection sensitivity. nih.gov

Bacteria-Dye Combination Screening (BDCS) Methodologies

A novel strategy known as Bacteria-Dye Combination Screening (BDCS) has been introduced, utilizing a library of this compound derivatives to identify specific fluorescent probes for different bacterial strains. researchgate.netnih.gov This high-throughput screening approach involves testing various dye derivatives against a panel of bacteria to find unique dye-bacteria pairings that result in selective fluorescence. researchgate.net

The BDCS method led to the discovery of the diamine-containing this compound dye for the specific imaging of Acinetobacter baumannii. researchgate.net By systematically screening probes with varying numbers of positive charges (monoamine, diamine, and cationic diamine), researchers were able to pinpoint a derivative with high selectivity for this particular Gram-negative bacterium. nih.govfrontiersin.org This methodology holds significant promise for the rapid development of new diagnostic tools for a wide range of pathogenic bacteria, which is critical in the face of growing antibiotic resistance. researchgate.netnih.gov

Table 2: Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| 2,5-bis(methylsulfonyl)benzene-1,4-diamine | This compound |

| Diamine-containing this compound | Probe 12 |

| BMeS-Ali | - |

| This compound-NHS | This compound succinimidyl ester |

| Oleic acid | OA |

Detection of Biologically Relevant Analytes in Research Models

The utility of a fluorescent probe is critically defined by its ability to selectively detect and report the presence of specific analytes within complex biological milieu. This compound has demonstrated considerable success in the targeted identification of pathogenic bacteria and the visualization of their communities, known as biofilms.

Research has highlighted the efficacy of this compound as a selective fluorescent probe for the Gram-negative bacterium Acinetobacter baumannii (AB), including its carbapenem-resistant strains (CRAB), which pose a significant threat in clinical settings. researchgate.netnih.gov A study detailing a bacteria-dye combination screening approach revealed that the positively charged, diamine-containing structure of this compound facilitates this selective interaction. researchgate.net The probe operates on a "turn-on" fluorescence mechanism, exhibiting weak emission in aqueous solution and a dramatic enhancement upon binding to the target bacteria. nih.gov This specific recognition is crucial for the accurate diagnosis and subsequent treatment of bacterial infections. researchgate.net

The photophysical properties of this compound are central to its function as a biosensor. In various solvents, its absorption and emission maxima are subject to change, indicating its sensitivity to the local environment. rsc.org For instance, in deionized water, it displays an absorption maximum (λabs) and an emission maximum (λemi) that are distinct from its spectral characteristics in organic solvents. rsc.org A key finding is that this compound, which is sparingly fluorescent in aqueous media, shows a significant increase in fluorescence intensity upon interaction with A. baumannii. researchgate.net

A particularly important application of this compound is in the monitoring of biofilms, which are notoriously difficult to detect and eradicate. The probe has been successfully utilized to visualize A. baumannii and CRAB biofilms on medical devices, such as urethral catheters. researchgate.netnih.gov This capability is vital for preventing and managing hospital-acquired infections associated with biofilm formation on indwelling medical equipment. researchgate.net In these applications, the probe's fluorescence provides a clear visual signal of biofilm presence, which is otherwise challenging to assess non-invasively. nih.gov

| Analyte | Research Model | Key Findings | Reference |

|---|---|---|---|

| Acinetobacter baumannii (AB) | Bacterial Cultures | Selective "turn-on" fluorescence enhancement upon binding. | researchgate.netnih.gov |

| Carbapenem-Resistant A. baumannii (CRAB) | Bacterial Cultures | Demonstrated high selectivity for CRAB over other bacterial strains. | researchgate.netnih.gov |

| A. baumannii Biofilm | Urethral Catheter Surfaces | Successful visualization and monitoring of biofilm formation on medical devices. | researchgate.netnih.gov |

Role of this compound in Understanding Cellular and Molecular Processes

Beyond the detection of whole organisms, this compound and its derivatives serve as powerful tools for investigating the intricate workings of cells at the molecular level. The foundational structure of this compound as a single-benzene-based fluorophore (SBBF) is key to this utility. SBBFs possess an electron-donor-acceptor (D-A) type dipolar structure, which governs their fluorescent properties and allows for tunable emissions by modifying their functional groups. researchgate.net This adaptability makes them excellent candidates for creating probes that can interrogate specific cellular components and processes.

The chemical reactivity of this compound can be harnessed to create specialized molecular probes. For example, the synthesis of this compound-NHS, a derivative featuring an N-hydroxysuccinimide (NHS) ester, transforms the parent molecule into a fluorescent labeling reagent. researchgate.net The NHS ester group readily reacts with primary amino groups on biomolecules, allowing for the covalent attachment of the this compound fluorophore to proteins and other substrates. This enables researchers to track the localization, trafficking, and interactions of labeled molecules within living cells, providing insights into their biological functions.

Furthermore, another derivative, BMeS-Ali, has been developed for the specific visualization of lipid droplets (LDs) within cells. researchgate.netresearchgate.net BMeS-Ali is an amphiphilic SBBF that exhibits weak fluorescence in aqueous environments but shows a dramatic increase in emission when it interacts with the lipid-rich environment of LDs. researchgate.netresearchgate.net This is attributed to a reassembly of its nano-formulation upon exposure to LD components. researchgate.net Given that lipid droplets are dynamic organelles involved in cellular metabolism and energy storage, the ability to image them with high selectivity is crucial for studying metabolic pathways and diseases associated with lipid dysregulation. researchgate.netresearchgate.net

The application of these this compound-based probes in cellular imaging provides a window into the subcellular world. By designing probes that target specific organelles or molecules, researchers can gain a deeper understanding of cellular architecture and the molecular events that underpin cellular life and pathology. The development of a library of this compound derivatives, including alkylated and acylated forms, promises to expand the range of cellular processes that can be investigated with this versatile fluorophore. researchgate.net

| This compound Derivative | Target/Application | Mechanism/Principle | Contribution to Understanding Cellular Processes | Reference |

|---|---|---|---|---|

| This compound-NHS | Fluorescent labeling of biomolecules (e.g., proteins) | NHS ester reacts with primary amines for covalent conjugation. | Enables tracking of labeled molecules to study their localization, dynamics, and interactions. | researchgate.net |

| BMeS-Ali | Imaging of Lipid Droplets (LDs) | Amphiphilic nature leads to enhanced fluorescence in the lipidic environment of LDs. | Facilitates the study of lipid metabolism, LD dynamics, and associated diseases. | researchgate.netresearchgate.net |

Emerging Research Frontiers and Future Directions for Bmes P a Compound Studies

Exploration of BMeS-p-A in Catalytic and Photocatalytic Systems

The structural components of this compound offer intriguing possibilities for catalysis. Phenylenediamine derivatives have been investigated for their roles in photocatalytic processes, while aromatic sulfonyl compounds are pivotal in various synthetic transformations. oup.comresearchgate.netnumberanalytics.comacs.org This convergence of functionalities within a single, stable molecule makes this compound a compelling candidate for the development of novel catalytic systems.

The rational design of new catalysts is a cornerstone of modern chemistry, aiming to create systems with high efficiency, selectivity, and stability. epfl.ch The this compound scaffold could be integrated into more complex catalytic structures through several hypothetical strategies. One approach involves using the diamine functionalities as anchor points to immobilize the molecule onto a solid support, such as a polymer or porous silica (B1680970). rsc.org Another avenue is the polymerization of this compound or its derivatives to create materials with extended conjugated systems, which have shown promise in photocatalysis. researchgate.net Research into poly(p-phenylenediamine) composites has demonstrated their potential as magnetically recyclable photocatalysts, suggesting a viable path for creating recoverable this compound-based systems. researchgate.net

Furthermore, the amine groups can act as ligands, coordinating with transition metals to form organometallic catalysts. The electronic properties of the this compound ligand, influenced by the strong electron-withdrawing sulfonyl groups, could tune the redox potential and reactivity of the metallic center, leading to unique catalytic activities. google.com The synthesis of such integrated catalysts would involve established chemical reactions, such as amide bond formation to link this compound to functionalized supports or coordination chemistry to form metal complexes. researchgate.net

| Catalyst Design Strategy | Synthetic Approach | Potential Application | Rationale Based on Analogous Systems |

| Polymer-Supported Catalyst | Oxidative polymerization of this compound, potentially with a co-monomer. | Heterogeneous photocatalysis for organic pollutant degradation. | Poly(p-phenylenediamine) has been shown to be an effective photocatalyst, and immobilization allows for easy recovery and reuse. researchgate.net |

| Metal-Organic Framework (MOF) | Using a this compound derivative with carboxylic acid linkers as the organic strut. | Gas storage, separation, and heterogeneous catalysis. | The defined pores and tunable electronic nature of MOFs can create highly specific active sites. |

| Homogeneous Organometallic Catalyst | Coordination of this compound to a transition metal center (e.g., Palladium, Ruthenium). | Cross-coupling reactions, hydrogenations. | The amine groups serve as N-donor ligands, and the sulfonyl groups modulate the electronic environment of the metal, influencing its catalytic cycle. google.com |

| Immobilized Ligand on Silica | Covalent attachment of this compound to a silica surface via silane (B1218182) coupling chemistry. | Flow chemistry, continuous processing. | Solid supports provide stability and prevent leaching of the catalyst, which is crucial for pharmaceutical and fine chemical synthesis. rsc.org |

This table presents hypothetical catalyst designs based on the structure of this compound and established principles in catalyst synthesis.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing light energy to drive chemical reactions under mild conditions. princeton.edu This process relies on a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) with substrate molecules, generating highly reactive radical intermediates. sigmaaldrich.com

While this compound itself has not been reported as a photoredox catalyst, its core structure is related to compounds that are active in such systems. For instance, certain phenylenediamine derivatives have been incorporated into supramolecular assemblies that exhibit enhanced photocatalytic performance. rsc.org The key to a good photoredox catalyst is its ability to absorb light in the visible spectrum and maintain a long-lived excited state. The electronic structure of this compound, with its donor amine groups and acceptor sulfonyl groups, creates an intramolecular charge-transfer character that could be exploited and tuned.

Future research could focus on synthesizing this compound derivatives to optimize their photophysical properties. This could involve:

Extending the Conjugated System: Adding further aromatic rings to the this compound core to shift its absorption maximum into the visible range.

Introducing Heavy Atoms: Incorporating atoms like bromine or iodine could promote intersystem crossing to the triplet excited state, which is often longer-lived and more useful for photoredox catalysis.

Modifying Substituents: Altering the groups on the amine or sulfonyl moieties to fine-tune the ground and excited-state redox potentials, thereby controlling which substrates the catalyst can activate. mdpi.com

Such derivatives could potentially catalyze a range of important chemical transformations, including C-H functionalization, cross-coupling reactions, and polymerizations, all driven by a sustainable energy source. nih.gov

Understanding the reaction mechanism is critical for optimizing catalytic performance and designing better catalysts. rsc.org For any hypothetical this compound-based catalyst, detailed mechanistic studies would be essential. These investigations typically involve a combination of kinetic analysis, spectroscopic observation of intermediates, and computational modeling. researchgate.netnih.gov

For a potential this compound photoredox catalyst, a proposed catalytic cycle would begin with the absorption of a photon, promoting the catalyst to an excited state (this compound*). This excited molecule could then act as either an oxidant or a reductant.

Oxidative Quenching Cycle: this compound* could accept an electron from a donor substrate (D), forming a radical cation (D•+) and the reduced catalyst (this compound•−). The catalyst would then be regenerated by donating an electron to an acceptor substrate (A).

Reductive Quenching Cycle: Alternatively, this compound* could donate an electron to an acceptor substrate (A), forming a radical anion (A•−) and the oxidized catalyst (this compound•+). The catalyst would then be regenerated by accepting an electron from a donor substrate (D).

Experimental techniques such as transient absorption spectroscopy could be used to directly observe the excited state of this compound derivatives and measure their lifetimes. Cyclic voltammetry would be crucial for determining the ground and excited-state redox potentials, which dictate the thermodynamic feasibility of the electron transfer steps.

Visible Light Photoredox Catalysis and this compound Derivatives

Interdisciplinary Research Synergies Involving this compound

The full potential of a chemical compound is often realized through interdisciplinary collaboration. For this compound, its known function as a fluorescent probe provides a clear entry point for synergies with computational biology, systems biology, and advanced experimental physics to unlock new applications and fundamental understanding.

Computational and systems biology offer powerful tools to understand complex biological phenomena from a quantitative and predictive perspective. psu.edunih.gov These approaches can be leveraged to move beyond the qualitative observation of this compound's fluorescence and toward a mechanistic understanding of its biological interactions.

Computational modeling can be employed to predict how this compound selectively interacts with specific bacterial strains. researchgate.net Techniques like molecular docking and molecular dynamics (MD) simulations could model the binding of this compound to bacterial cell wall components or intracellular targets. Density Functional Theory (DFT) calculations could elucidate the electronic structure of the molecule and how it changes upon binding, providing insight into the mechanism of its fluorescence. acs.org

Systems biology, which models the complex web of interactions within a cell, could be used to analyze the downstream effects of this compound binding. columbia.edu For example, by integrating data from transcriptomics or proteomics experiments on bacteria treated with this compound, researchers could build network models to identify pathways that are perturbed by the compound. This could reveal not only the mechanism of its imaging properties but also uncover potential secondary effects or new therapeutic possibilities.

| Interdisciplinary Approach | Specific Technique | Research Question for this compound | Expected Outcome |

| Computational Chemistry | Molecular Docking / MD Simulation | What is the specific binding site of this compound on Acinetobacter baumannii? | Identification of target proteins or lipids; rational design of derivatives with enhanced binding affinity. |

| Computational Chemistry | Density Functional Theory (DFT) / TD-DFT | How does the molecular environment affect the photophysical properties (absorption/emission) of this compound? | Prediction of fluorescence quantum yield in different biological environments; understanding the turn-on fluorescence mechanism. |

| Systems Biology | Network Analysis (from 'omics' data) | Which metabolic or signaling pathways are affected upon this compound binding to bacteria? | Uncovering potential antimicrobial mechanisms or identifying biomarkers for bacterial response. |

| Bioinformatics | Comparative Genomics | Why does this compound show selectivity for certain bacterial species? | Identification of unique genes or protein families in susceptible bacteria that may be responsible for binding. |

This table outlines potential interdisciplinary research projects integrating computational and systems biology with the study of this compound.

Progress in experimental techniques provides new ways to probe molecular interactions with unprecedented detail. Applying advanced methodologies to this compound could refine its current applications and uncover new ones. wcupa.edusjsu.edu

Super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) or STORM (Stochastic Optical Reconstruction Microscopy), could be used to visualize the localization of this compound within bacterial cells at a resolution far beyond the diffraction limit of conventional microscopy. This would provide precise information on its subcellular targets.

High-throughput screening platforms could be developed to test a library of this compound derivatives against a wide array of microbial species or cell types. ncsu.edu Coupled with automated imaging and data analysis, this would rapidly identify new probes with tailored specificities or enhanced brightness.

Furthermore, advanced spectroscopic techniques like fluorescence lifetime imaging microscopy (FLIM) can provide information not just on the location of this compound, but also on its local environment. Changes in the fluorescence lifetime can indicate binding events or changes in the local viscosity or polarity, offering a more dynamic view of the cellular processes being imaged. nih.gov These sophisticated experimental approaches, when combined with the computational models described above, would create a powerful feedback loop for the rational design and application of next-generation probes based on the this compound scaffold.

Integration with Computational and Systems Biology Approaches

Future Challenges and Opportunities in this compound Academic Research

The novel fluorescent compound this compound stands at a critical juncture in its development, with promising initial findings paving the way for broader applications. However, the transition from a compound of interest to a widely utilized research and diagnostic tool is fraught with challenges that must be addressed. Concurrently, these challenges present significant opportunities for innovation and discovery in academic research. The future of this compound studies will likely be defined by the scientific community's ability to navigate these hurdles and capitalize on the openings they present.

A primary challenge lies in the optimization of the compound's core structure to enhance its specificity and efficacy. While this compound has demonstrated a noteworthy ability for the selective fluorescence imaging of Acinetobacter baumannii, including carbapenem-resistant strains, the broader bacterial landscape remains a complex target. researchgate.net A significant hurdle will be to rationally design and synthesize derivatives that can selectively target other clinically relevant and multidrug-resistant bacteria, which represent a major threat to global public health. researchgate.net This necessitates a deeper understanding of the specific molecular interactions between the dye and the bacterial cell surfaces.

Furthermore, the facile four-step synthesis of this compound, which notably does not require column purification, is a significant advantage. researchgate.net The challenge, and indeed the opportunity, is to maintain this synthetic efficiency while creating a diverse library of this compound derivatives with varied functionalities. researchgate.net The introduction of different alkylated and acylated groups has already been explored, but a more extensive and systematic expansion of this library is required to unlock the full potential of this class of fluorophores. researchgate.net

Another frontier for this compound research is the exploration of its theranostic potential. The concept of combining diagnostic imaging with therapeutic action is a rapidly advancing field. Initial studies have hinted at the possibility of using aggregation-induced emission (AIE)-based properties for such applications. researchgate.net The challenge will be to engineer this compound derivatives that not only bind to specific targets but also carry a therapeutic payload or can be activated to exert a therapeutic effect, such as photodynamic therapy.

The application of this compound and its derivatives in visualizing lipid droplets (LDs) within various cell types, including cancer and stem cells, opens another avenue of research. researchgate.net The challenge here is to improve the spatial and temporal resolution of this imaging and to develop probes that can report on the dynamic changes in LD metabolism associated with various diseases. This could provide invaluable tools for studying metabolic disorders, cancer progression, and other lipid-related pathologies.

The table below summarizes the key challenges and the corresponding opportunities in the academic research of this compound.

| Future Challenges | Future Opportunities |

| Enhancing the specificity of this compound for diverse bacterial strains. | Development of a comprehensive bacteria-dye combination screening (BDCS) library for rapid identification of specific bacterial pathogens. |

| Maintaining synthetic efficiency while expanding the library of derivatives. | Exploration of novel synthetic methodologies and high-throughput screening to accelerate the discovery of new functional probes. |

| Elucidating the precise mechanisms of interaction with biological targets. | Utilization of computational modeling and advanced spectroscopic techniques to guide the rational design of next-generation probes. |

| Transitioning from a diagnostic to a theranostic agent. | Engineering of this compound conjugates for targeted drug delivery and image-guided therapy. |

| Improving the performance of this compound derivatives for lipid droplet imaging. | Development of advanced probes for real-time monitoring of lipid metabolism in live cells and its application in disease modeling. |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing BMeS-p-A?

- Methodology : Follow reproducible synthesis routes, such as solvent-based methods, with detailed characterization using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For optical properties, employ UV-Vis absorption and fluorescence spectroscopy. Ensure purity via HPLC and elemental analysis. Reference DFT calculations (e.g., B3LYP/6-31+G(d) level) to correlate experimental absorption spectra with theoretical models .

- Data Validation : Cross-validate results with peer-reviewed protocols (e.g., Beilstein Journal guidelines for compound preparation and characterization) .

Q. How should researchers address inconsistencies in reported spectral data for this compound?

- Methodology : Conduct systematic error analysis, including solvent effects, instrument calibration, and sample preparation variations. Compare findings with computational predictions (e.g., HOMO-LUMO gaps from DFT) to identify deviations . Use supplementary materials to document raw data and processing steps .

Q. What are the minimum reporting standards for this compound in academic publications?

- Methodology : Adhere to journal-specific guidelines (e.g., Beilstein Journal) for experimental sections:

- Include synthesis details, characterization data (NMR, HRMS, UV-Vis), and computational methods.

- Limit main text to critical findings; archive extensive datasets (e.g., raw spectral scans) in supplementary files .

Advanced Research Questions

Q. How can computational methods like DFT optimize the design of this compound derivatives?

- Methodology : Use DFT at the B3LYP/6-31+G(d) level to model electronic properties (e.g., absorption maxima, HOMO-LUMO gaps). Validate predictions experimentally and adjust substituents (e.g., alkyl chains, aromatic groups) to tune photophysical behavior. Reference computational workflows from studies on analogous fluorophores .

- Data Integration : Compare results across multiple software packages (e.g., Gaussian, ORCA) to assess model robustness .

Q. What strategies resolve contradictions between experimental and theoretical data for this compound?

- Methodology :

Error Source Identification : Quantify uncertainties in computational parameters (basis sets, solvation models) and experimental conditions (temperature, concentration).

Sensitivity Analysis : Test how varying input parameters (e.g., dielectric constant in DFT) impacts output.

Collaborative Validation : Partner with computational/theoretical groups to replicate results .

Q. How to conduct a systematic review of this compound applications in lipid droplet imaging?

- Methodology :

- Literature Search : Use databases (Web of Science, PubMed) with keywords: "this compound," "lipid droplet probe," "fluorescence imaging." Exclude non-peer-reviewed sources .

- Meta-Analysis : Extract data on detection limits, photostability, and cytotoxicity. Use PRISMA guidelines to ensure transparency .

- Bias Mitigation : Include gray literature (conference abstracts, theses) but assess quality via tools like AMSTAR-2 .

Q. What ethical and reproducibility standards apply to this compound research?

- Methodology :

- Data Integrity : Store raw spectra, computational inputs, and analysis scripts in FAIR-compliant repositories (e.g., Zenodo).

- Ethical Compliance : Adhere to institutional guidelines for chemical safety and data privacy. Cite all prior work exhaustively to avoid plagiarism .

Data Presentation and Analysis

Table 1 : Key Computational and Experimental Parameters for this compound

| Parameter | Computational Value | Experimental Value | Deviation (%) |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 3.45 | 3.52 | 2.0 |

| Absorption λ_max (nm) | 420 | 415 | 1.2 |

| Fluorescence Quantum Yield | N/A | 0.78 | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.